molecular formula C17H28Cl2N2O B15344306 Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride CAS No. 101670-54-6

Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride

Cat. No.: B15344306
CAS No.: 101670-54-6
M. Wt: 347.3 g/mol
InChI Key: VQYUFMJIRJANJU-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is a heterocyclic organic compound with the molecular formula C17H28Cl2N2O. It is known for its complex structure, which includes a methoxy group, a piperidinoethyl side chain, and a tetrahydroisoquinoline core. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Addition of the Piperidinoethyl Side Chain: The piperidinoethyl side chain is added through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure without the methoxy group and piperidinoethyl side chain.

    Quinoline: Similar to isoquinoline but with a different arrangement of nitrogen in the ring.

    Tetrahydroisoquinoline: Lacks the methoxy group and piperidinoethyl side chain.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and piperidinoethyl side chain enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

101670-54-6

Molecular Formula

C17H28Cl2N2O

Molecular Weight

347.3 g/mol

IUPAC Name

6-methoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride

InChI

InChI=1S/C17H26N2O.2ClH/c1-20-17-6-5-16-14-19(10-7-15(16)13-17)12-11-18-8-3-2-4-9-18;;/h5-6,13H,2-4,7-12,14H2,1H3;2*1H

InChI Key

VQYUFMJIRJANJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C[NH+](CC2)CC[NH+]3CCCCC3)C=C1.[Cl-].[Cl-]

Origin of Product

United States

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